molecular formula C27H24O18 B2403022 1,2,3-Tri-O-galloyl-beta-D-glucose CAS No. 84415-91-8

1,2,3-Tri-O-galloyl-beta-D-glucose

Cat. No. B2403022
CAS RN: 84415-91-8
M. Wt: 636.471
InChI Key: MACFXELYCBWKGT-VFTFQOQOSA-N
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Description

1,2,3-Tri-O-galloyl-beta-D-glucose is a natural product found in Euphorbia prostrata, Quercus phillyraeoides, and other organisms . It has a molecular formula of C27H24O18 and a molecular weight of 636.5 g/mol .


Synthesis Analysis

The synthesis of 1,2,3-Tri-O-galloyl-beta-D-glucose involves the introduction of galloyl substituents via esterification . The mixture of anomers obtained could be fully converted into the targeted β-anomer via selective hydrazinolysis followed by activation of the anomeric position by a trichloroacetimidate of the 1′-anomeric hydroxyl group .


Molecular Structure Analysis

The most stable structures of 1,2,3-Tri-O-galloyl-beta-D-glucose are calculated using molecular modeling and PM3 semiempirical molecular orbital theories .


Physical And Chemical Properties Analysis

1,2,3-Tri-O-galloyl-beta-D-glucose has a molecular weight of 636.5 g/mol . It has a Hydrogen Bond Donor Count of 11 and a Hydrogen Bond Acceptor Count of 18 .

Scientific Research Applications

Inhibitory Activity Against Diabetic Complications

1,2,3-Tri-O-galloyl-beta-D-glucose, along with other galloyl glucoses, has shown potential in inhibiting the formation of advanced glycation end-products (AGEs) and rat lens aldose reductase (RLAR). These compounds have demonstrated significant preventative effects against cataractogenesis in an ex vivo experiment, highlighting their potential in diabetic complication treatments (Lee et al., 2011).

Biosynthesis Studies

Research on the biosynthesis of related compounds, such as 1,2,3,6-tetra-O-galloyl-beta-D-glucose, has been conducted. This includes studies on enzymes from oak leaves that catalyze the formation of these compounds, revealing important insights into the natural production processes of galloyl glucoses (Hagenah & Gross, 1993).

Cholesterol Biosynthesis Inhibition

Galloyl glucoses from rhubarb, including 1,2,6-tri-O-galloyl-beta-D-glucose, have been identified as potent inhibitors of rat squalene epoxidase (SE), a key enzyme in cholesterol biosynthesis. This suggests their potential use in addressing cholesterol-related health issues (Abe et al., 2000).

Antidiabetic Properties

Studies on penta-O-galloyl-D-glucopyranose, a structurally related compound, have indicated its potential as an insulin mimetic, suggesting that 1,2,3-Tri-O-galloyl-beta-D-glucose and its analogs could have similar antidiabetic properties. These compounds have shown activity in stimulating glucose transport in adipocytes and reducing blood glucose levels, making them promising candidates for diabetes treatment (Ren, Himmeldirk, & Chen, 2006).

Enzymatic Galloylation and Gallotannin Biosynthesis

Research into the enzymatic processes involved in the biosynthesis of gallotannins, using substrates like 1,2,3,6-tetra-O-galloyl-beta-D-glucose, has provided valuable insights into the natural synthesis pathways of these compounds. This research is crucial for understanding the formation of gallotannins and related compounds in plants (Cammann, Denzel, Schilling, & Gross, 1989).

Apoptosis Induction in Cancer Research

Penta-O-galloyl-beta-D-glucose, a compound related to 1,2,3-Tri-O-galloyl-beta-D-glucose, has been found to induce apoptosis in human leukemia cells through the activation of caspase-3. This suggests the potential of galloyl glucoses in cancer treatment and research (Pan et al., 1999).

Future Directions

The future directions of 1,2,3-Tri-O-galloyl-beta-D-glucose research could involve further exploration of its potential as an inhibitor of SARS-CoV-2 viral entry into target cells . Additionally, improved total synthesis of this compound from glucose could be a promising area of research .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-4-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O18/c28-7-17-21(38)22(43-24(39)8-1-11(29)18(35)12(30)2-8)23(44-25(40)9-3-13(31)19(36)14(32)4-9)27(42-17)45-26(41)10-5-15(33)20(37)16(34)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACFXELYCBWKGT-VFTFQOQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(OC(C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345780
Record name 1,2,3-Tri-O-galloyl-beta-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Tri-O-galloyl-beta-D-glucose

CAS RN

84415-91-8
Record name 1,2,3-Tri-O-galloyl-beta-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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